Ethyl 1-(4-oxopiperidin-1-yl)cyclopropane-1-carboxylate
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Overview
Description
Ethyl 1-(4-oxopiperidin-1-yl)cyclopropane-1-carboxylate is a chemical compound with a unique structure that combines a cyclopropane ring with a piperidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(4-oxopiperidin-1-yl)cyclopropane-1-carboxylate typically involves the reaction of cyclopropane carboxylic acid with 4-oxopiperidine in the presence of ethyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(4-oxopiperidin-1-yl)cyclopropane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 1-(4-oxopiperidin-1-yl)cyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 1-(4-oxopiperidin-1-yl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-oxo-1-piperidinecarboxylate: Similar structure but lacks the cyclopropane ring.
Ethyl 3-(4-oxopiperidin-1-yl)propanoate: Contains a propanoate group instead of a cyclopropane ring.
Uniqueness
Ethyl 1-(4-oxopiperidin-1-yl)cyclopropane-1-carboxylate is unique due to the presence of both a cyclopropane ring and a piperidinone moiety. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C11H17NO3 |
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Molecular Weight |
211.26 g/mol |
IUPAC Name |
ethyl 1-(4-oxopiperidin-1-yl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C11H17NO3/c1-2-15-10(14)11(5-6-11)12-7-3-9(13)4-8-12/h2-8H2,1H3 |
InChI Key |
QDPHHPSFJNMYJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CC1)N2CCC(=O)CC2 |
Origin of Product |
United States |
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